molecular formula C11H12F3NOS B13216322 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide

Cat. No.: B13216322
M. Wt: 263.28 g/mol
InChI Key: KNUIVNGBGRXSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide is an organic compound that features a benzene ring substituted with a propan-2-yloxy group, a trifluoromethyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents.

    Reaction Conditions: The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like acetonitrile or dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carbothioamide group.

Uniqueness

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12F3NOS

Molecular Weight

263.28 g/mol

IUPAC Name

4-propan-2-yloxy-2-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C11H12F3NOS/c1-6(2)16-7-3-4-8(10(15)17)9(5-7)11(12,13)14/h3-6H,1-2H3,(H2,15,17)

InChI Key

KNUIVNGBGRXSQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=S)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.